molecular formula C20H25FN6O3 B2686510 2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034410-00-7

2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2686510
CAS No.: 2034410-00-7
M. Wt: 416.457
InChI Key: CLZDPZFQDUUPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetically designed small molecule featuring a disubstituted 1,3,5-triazine core, a structure recognized as a privileged scaffold in drug discovery . The compound integrates several pharmaceutically relevant motifs, including a 4-fluorophenoxy ether, acetamide linker, and morpholine and pyrrolidine heterocycles. These features are commonly found in compounds with reported biological activity. The 1,3,5-triazine (or s-triazine) nucleus is a versatile pharmacophore that has been extensively investigated for its broad range of potential therapeutic applications. Scientific literature indicates that s-triazine derivatives have demonstrated diverse biological activities, serving as candidates in the development of antifungal , antiviral , and anticancer agents . The presence of both morpholino and pyrrolidino groups on the triazine ring is a significant structural characteristic, as such nitrogen-containing alicyclic amines are frequently employed to fine-tune the molecule's physicochemical properties and binding affinity to biological targets . This compound is supplied exclusively for research purposes, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified professional researchers in a controlled laboratory setting. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The safety data for this compound have not been fully established. Researchers should handle the material with appropriate precautions, including the use of personal protective equipment (PPE) and within a properly functioning fume hood.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O3/c21-15-3-5-16(6-4-15)30-14-18(28)22-13-17-23-19(26-7-1-2-8-26)25-20(24-17)27-9-11-29-12-10-27/h3-6H,1-2,7-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDPZFQDUUPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)COC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, with the CAS number 2034410-00-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of this compound is C20H25FN6O3C_{20}H_{25}FN_6O_3, with a molecular weight of 416.4 g/mol. Its structure features a fluorophenoxy group and a morpholino-triazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number2034410-00-7
Molecular FormulaC20H25FN6O3
Molecular Weight416.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of cancer research and neuropharmacology. Here are the primary areas of investigation:

Anticancer Activity

Recent studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. In vitro testing revealed that certain modifications to the triazine ring can enhance activity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines.

Key Findings:

  • IC50 Values: Compounds with similar structures reported IC50 values ranging from 1.33 µM to 17.5 µM against COX-II and other cancer-related pathways .
  • Mechanism of Action: The mechanism often involves inhibition of specific kinases or receptors associated with tumor growth and survival pathways .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. The presence of the morpholino group may facilitate binding to receptors involved in neuropharmacology.

Key Findings:

  • Anticonvulsant Activity: Analogous compounds have shown effectiveness in models of induced seizures, indicating potential use as anticonvulsants .
  • TRPV1 Antagonism: Some derivatives have been reported as potent antagonists for TRPV1, a receptor implicated in pain signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following insights have been derived from related studies:

  • Fluorophenoxy Group: The presence of the fluorine atom enhances lipophilicity and may improve receptor binding.
  • Morpholino and Pyrrolidine Moieties: These groups contribute to the overall pharmacokinetic profile, influencing solubility and bioavailability.
  • Triazine Core: Variations in substitution patterns on the triazine ring can significantly alter anticancer potency and selectivity.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Evren et al. (2019) synthesized novel thiazole derivatives that showed selectivity against cancer cell lines with promising IC50 values .
  • Alegaon et al. reported on pyrazole derivatives that exhibited anti-inflammatory properties alongside anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties:

Compound Name/ID Core Structure Substituents Key Features
Target Compound 1,3,5-Triazin 4-Morpholino, 6-pyrrolidin-1-yl, 2-(4-fluorophenoxy)acetamide Enhanced solubility (morpholino), metabolic stability (fluorophenoxy)
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 1,3,5-Triazin 4-Chloro, 6-morpholino, N,N-diethylamino Chloro group increases reactivity; diethylamino may reduce solubility
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine 1,3,5-Triazin 4-Chloro, 6-morpholino, N-methyl, N-phenyl Bulky phenyl group lowers solubility; crystallographically characterized
Pyrrolidine-functionalized triazinamide 1,3,5-Triazin Complex substituents (pyrrolidinyl, dimethylamino, hydroxymethyl) High molecular weight; potential solubility challenges
Pyridazine-based kinase inhibitor Pyridazine Trifluoromethyl, morpholinylethoxy, pyrrolidine Lipophilic CF3 group; morpholino improves solubility

Substituent-Driven Properties

  • Morpholino Group: Present in all compounds except , this group enhances water solubility due to its polar oxygen atom.
  • Pyrrolidinyl Group : Shared with and , this substituent introduces conformational flexibility, which may aid in target binding. Its absence in and suggests the target compound could have distinct pharmacokinetic profiles .
  • Fluorophenoxy Acetamide: Unique to the target compound, the fluorinated aromatic ring likely improves metabolic stability compared to non-fluorinated analogs like and . This modification is a common bioisostere strategy to resist cytochrome P450-mediated degradation.

Pharmacological Implications

  • Kinase Inhibition Potential: The pyridazine-based compound in explicitly targets kinases, suggesting that the triazine core in the target compound, combined with morpholino and pyrrolidinyl groups, may share similar mechanisms .
  • Solubility vs. Lipophilicity: The target compound balances polar (morpholino) and nonpolar (fluorophenoxy) groups, whereas and prioritize reactivity (chloro) and emphasizes lipophilicity (trifluoromethyl). This balance may optimize oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.